molecular formula C9H14O4 B14693054 Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) CAS No. 25362-67-8

Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI)

Cat. No.: B14693054
CAS No.: 25362-67-8
M. Wt: 186.20 g/mol
InChI Key: CSBVBDDIVGIGMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid .

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods

Industrial production of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability, while the methyl group can affect the compound’s hydrophobicity and steric properties.

Comparison with Similar Compounds

Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be compared with other similar compounds, such as:

The unique combination of functional groups in Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

25362-67-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(carboxymethyl)-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-5-2-3-6(4-7(10)11)8(5)9(12)13/h5-6,8H,2-4H2,1H3,(H,10,11)(H,12,13)

InChI Key

CSBVBDDIVGIGMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1C(=O)O)CC(=O)O

Origin of Product

United States

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